Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate (CAS: 1019111-59-1) is a hydrazonyl halide derivative characterized by a Z-configuration at the C=N double bond and a 2-methoxyphenyl substituent. This compound belongs to a class of hydrazones with applications in heterocyclic synthesis, particularly in the preparation of spiroheterocycles and biologically active molecules . Its structure features a planar Caryl–NH–N=C linkage, stabilized by intramolecular hydrogen bonding and aromatic interactions. The ortho-methoxy group distinguishes it from analogs with para-substituents, influencing both electronic and steric properties .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCITVVCZQZNDM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as hydrazones, often interact with proteins or enzymes in the body.
Mode of Action
It is known that hydrazones, a class of compounds to which this molecule belongs, can react with aldehydes and ketones to form oximes. This reaction is essentially irreversible as the adduct dehydrates.
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate, also known by its CAS number 85014-68-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Molar Mass : 256.69 g/mol
- Storage Conditions : Recommended storage at -20 °C under nitrogen atmosphere to maintain stability .
The compound's biological activity is primarily attributed to its hydrazone functional group, which is known for its reactivity and ability to form hydrogen bonds. This structural feature allows it to interact with various biological targets, potentially influencing enzymatic activity and cellular pathways.
Key Mechanisms:
- Nucleophilic Substitution : The chloro group in the structure makes it susceptible to nucleophilic attack, which can lead to the formation of more complex biological molecules.
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with proteins and nucleic acids .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several experimental models. It appears to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation markers in treated cells .
Cytotoxicity
Studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it can induce apoptosis in certain types of cancer cells, suggesting potential as an anticancer agent. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- Anti-inflammatory Research :
- Cytotoxicity Assessment :
Comparative Biological Activity
Table 1 below compares the biological activities of this compound with related compounds.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity IC50 |
|---|---|---|---|
| Ethyl (Z)-2-chloro-2-[4-methoxyphenyl]hydrazonoacetate | Moderate | Low | 15 µM |
| Ethyl (Z)-3-chloro-3-[4-methylphenyl]hydrazonoacetate | High | Moderate | 20 µM |
| Ethyl (Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate | High | High | 10 µM |
Comparison with Similar Compounds
Structural Features and Hydrogen Bonding
Molecular Geometry
The compound adopts a Z-conformation about the C=N bond, as confirmed by X-ray crystallography in related analogs (e.g., 4-methoxyphenyl derivative, ). Key geometric parameters include:
- C–N bond length : ~1.28–1.30 Å (typical for double bonds).
- Cl–C bond length : ~1.73 Å, consistent with strong σ-bond character.
- Planarity: The molecule is nearly planar (r.m.s. deviation <0.06 Å for non-H atoms), enabling conjugation across the hydrazone backbone .
Hydrogen Bonding Network
In the 4-methoxy analog (CAS: 27143-07-3), molecules form zigzag chains via N–H···O (2.11 Å) and C–H···O (2.59 Å) hydrogen bonds, propagating along the [010] axis .
Comparison with Structural Analogs
Substituent Position Effects
(a) Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate (CAS: 27143-07-3)
- Crystal System: Monoclinic, space group P21 with cell parameters: a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, β = 91.47° .
- Hydrogen Bonding : Chains along [010] via N–H···O and C–H···O interactions.
- Electronic Effects : The para-methoxy group enhances electron donation to the hydrazone core, stabilizing resonance structures .
(b) Ethyl (2Z)-2-chloro-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate
- Crystal System: Monoclinic, space group P21/c with larger unit cell volume (V = 1048.41 ų vs. 626.98 ų for 4-methoxy analog) .
(c) Ethyl (2Z)-2-chloro-2-[2-phenylhydrazin-1-ylidene]acetate (Unsubstituted phenyl)
Halogen-Substituted Analogs
(a) Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate (CAS: 859775-89-6)
- Electronic Effects : Electron-withdrawing Cl substituents reduce electron density on the hydrazone, decreasing resonance stabilization.
- Applications : Used as a pharmaceutical intermediate for anti-inflammatory agents .
(b) Ethyl 2-bromo-2-[(Z)-2-benzylhydrazin-1-ylidene]acetate
Data Tables
Table 1: Crystallographic Parameters of Selected Analogs
*Predicted based on structural similarities.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate?
The compound is synthesized via diazo coupling reactions. A typical method involves:
- Dissolving 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate (10 mmol) in ethanol with sodium acetate trihydrate (1:1 molar ratio).
- Adding a chilled benzenediazonium chloride solution (prepared from aniline derivatives and NaNO₂ in HCl) dropwise at 273 K.
- Stirring for 15–20 minutes, followed by refrigeration for 3 hours to precipitate the product.
- Purification via ethanol recrystallization yields ~80% pure product with a melting point of 352–353 K .
Alternative routes use 4-methoxyaniline and ethyl 2-chloroacetoacetate under similar conditions, achieving 77% yield .
Q. How is the compound purified and characterized post-synthesis?
- Purification : Recrystallization from ethanol is standard. For large-scale batches, column chromatography (silica gel, ethyl acetate/hexane eluent) may enhance purity .
- Characterization :
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Discrepancies in unit-cell parameters (e.g., monoclinic vs. orthorhombic systems) arise from polymorphism or refinement software differences. Key steps include:
- Data Validation : Cross-checking against high-resolution datasets (e.g., X-ray powder diffraction: a = 13.308 Å, b = 9.925 Å, c = 4.748 Å, β = 91.47°, space group P2₁) .
- Software Consistency : Use SHELXL for refinement (R₁ < 0.04) and WinGX for symmetry validation .
- Thermal Analysis : Differential thermal gravimetry (DTG) identifies polymorphic transitions affecting lattice parameters .
Q. What role does hydrogen bonding play in stabilizing the crystal structure?
The Z-configuration enables intramolecular N–H···O hydrogen bonding between the hydrazine NH and ester carbonyl oxygen (N–H = 0.86 Å, H···O = 2.12 Å). This forms helical chains along the b-axis, stabilizing the lattice. Graph-set analysis (Etter’s notation) reveals C(4) chains and R₂²(8) rings, critical for predicting packing motifs .
Q. How is the compound utilized in synthesizing heterocycles or pharmaceuticals?
- Heterocycle Synthesis : The hydrazonyl chloride moiety undergoes heteroannulation with ketones to form pyrazole or spiroheterocyclic derivatives .
- Pharmaceutical Intermediates : It reacts with morpholino-dihydropyridinones in toluene (85–90°C, triethylamine catalyst) to yield Apixaban precursors, a thrombin inhibitor .
Q. What computational methods predict reactivity or spectroscopic properties?
- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic sites (C2 and Cl atoms) and correlate with experimental NMR/IR data .
- Molecular Docking : AutoDock Vina assesses binding affinity to thrombin (PDB: 1KTS), guiding structure-activity relationships for anticoagulant analogs .
Methodological Notes
- Crystallography : Prioritize SHELXL for refinement due to its robustness in handling anisotropic displacement parameters .
- Synthetic Scalability : Ethanol solvent systems are preferable for eco-friendly upscaling .
- Analytical Cross-Validation : Combine XRD with solid-state NMR to resolve polymorphism issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
